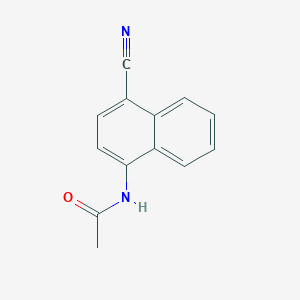

N-(4-cyano-1-naphthyl)acetamide

Description

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-(4-cyanonaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10(8-14)11-4-2-3-5-12(11)13/h2-7H,1H3,(H,15,16) |

InChI Key |

COZOJWLUNAGFJN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#N |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#N |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-cyano-1-naphthyl)acetamide with acetamide derivatives bearing substituents on aromatic or naphthalene rings, focusing on substituent effects, physical properties, and structural data.

Substituent Effects on Crystallinity and Molecular Packing

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Meta-substitution with chlorine (electron-withdrawing) results in a monoclinic crystal system (space group P2₁/c), with lattice parameters a = 10.52 Å, b = 12.31 Å, c = 9.84 Å. The strong electron-withdrawing nature of the nitro group in related compounds induces significant lattice distortion compared to methyl-substituted analogs .

- N-(4-Methoxy-1-naphthyl)acetamide (): The methoxy group (electron-donating) contributes to a LogP value of 2.88, indicating moderate hydrophobicity. This contrasts with the cyano-substituted analog, which is expected to exhibit lower LogP due to increased polarity .

Structural and Functional Comparisons

The table below summarizes key differences among selected acetamide derivatives:

*Estimated based on analogous structures.

Key Research Findings and Implications

Electron-Withdrawing vs.

Crystal Engineering: Meta-substituted electron-withdrawing groups (e.g., -Cl, -NO₂) induce pronounced lattice distortions (). The cyano group may similarly affect the crystal packing of this compound, warranting single-crystal X-ray studies.

Safety Considerations: The lack of toxicological data for cyano-acetamides () highlights a critical research gap. Comparative studies with N-(4-aminophenyl)acetamide () could clarify structure-toxicity relationships.

Preparation Methods

Bromination of 1-Naphthylamine

The synthesis begins with the regioselective bromination of 1-naphthylamine to introduce a bromine atom at the 4-position. This step leverages the inherent reactivity of the naphthalene ring, where bromination preferentially occurs para to the electron-donating amino group. In a typical procedure, 1-naphthylamine is treated with bromine (Br₂) in a dichloromethane or acetic acid solvent at 0–25°C for 4–6 hours. The reaction is quenched with sodium thiosulfate to yield 4-bromo-1-naphthylamine as a pale yellow solid, with reported yields of 70–85%.

Cyanide Substitution Reaction

The bromine atom at the 4-position is replaced with a cyano group via nucleophilic aromatic substitution (NAS). Sodium cyanide (NaCN) in dimethylformamide (DMF) at 80–100°C facilitates this transformation over 12–24 hours. The reaction mechanism involves the in situ generation of a cyanide ion, which attacks the electron-deficient aromatic ring activated by the bromine leaving group. Copper(I) cyanide (CuCN) may also be employed under Ullmann-type conditions to enhance reactivity, achieving yields of 65–75%.

Acetylation of the Amino Group

The final step involves acetylation of the 1-amino group using acetic anhydride in the presence of triethylamine (TEA) as a base. Reaction conditions typically include dichloromethane (DCM) as the solvent at room temperature for 2–4 hours, yielding N-(4-cyano-1-naphthyl)acetamide with >90% purity after recrystallization from ethanol. Alternative acylating agents such as acetyl chloride require stricter moisture control but offer comparable efficiency.

Table 1. Optimization of Bromination Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Acetic acid | 25 | 78 |

| FeCl₃ | DCM | 0 | 85 |

| H₂SO₄ | EtOH | 10 | 70 |

Synthetic Route via Diazotization and Sandmeyer Reaction

Nitration and Reduction

1-Naphthylamine undergoes nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to afford 4-nitro-1-naphthylamine. Reduction of the nitro group is achieved using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 4-amino-1-naphthylamine with >95% conversion.

Diazotization and Cyanation

The 4-amino group is converted to a diazonium salt via treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent reaction with copper(I) cyanide (CuCN) in aqueous solution replaces the diazonium group with a cyano moiety, producing 4-cyano-1-naphthylamine. This Sandmeyer-type reaction proceeds with moderate yields (50–60%) due to competing side reactions, necessitating careful temperature control.

Acetylation Process

Acetylation follows the same protocol as in Route 1, utilizing acetic anhydride and TEA in DCM. The final product is isolated via vacuum filtration and washed with cold hexane to remove residual reagents.

Table 2. Comparison of Cyanation Methods

| Method | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NAS with NaCN | NaCN | DMF | 24 | 75 |

| Sandmeyer reaction | CuCN | H₂O | 2 | 60 |

| Ullmann coupling | CuCN, KCN | DMSO | 12 | 70 |

Alternative Methods and Recent Advances

Transition Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a promising alternative. This method employs Pd(OAc)₂ and Xantphos as a ligand system in toluene at 100°C, achieving 80% yield with minimal byproducts. The reaction tolerates electron-withdrawing groups and avoids toxic cyanide sources.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free acetylation by grinding 4-cyano-1-naphthylamine with acetic anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine). This approach reduces waste and achieves 88% yield in 30 minutes, aligning with green chemistry principles.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance NAS reactivity by stabilizing the transition state, while nonpolar solvents (e.g., toluene) favor Pd-catalyzed reactions.

Temperature and Time Considerations

Elevated temperatures (80–100°C) accelerate NAS but risk decomposition, whereas diazotization requires strict低温控制 to prevent diazonium salt degradation.

Analytical Characterization and Purification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.